molecular formula C15H17ClN4O3 B2408095 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide CAS No. 1351615-31-0

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide

Cat. No.: B2408095
CAS No.: 1351615-31-0
M. Wt: 336.78
InChI Key: CWFOKCKWZKHDJH-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. This compound features a unique combination of a chlorophenyl group, an oxadiazole ring, and an azetidine moiety, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3/c1-22-6-5-17-15(21)20-8-11(9-20)14-18-13(19-23-14)10-3-2-4-12(16)7-10/h2-4,7,11H,5-6,8-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOKCKWZKHDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole and azetidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to specific receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethyl)azetidine-1-carboxamide
  • 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxyethyl)azetidine-1-carboxamide

Uniqueness

The unique combination of the chlorophenyl group, oxadiazole ring, and azetidine moiety in 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide distinguishes it from similar compounds. This uniqueness may result in distinct chemical properties and biological activities.

Biological Activity

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide is a compound of growing interest due to its potential biological activities. This article summarizes the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound features a unique structure comprising an azetidine ring substituted with a 1,2,4-oxadiazole moiety and a chlorophenyl group. The presence of these functional groups is crucial for its biological activity.

Molecular Formula

  • C : 15
  • H : 16
  • Cl : 1
  • N : 4
  • O : 2

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The synthetic routes often require the use of dehydrating agents and specific solvents to optimize yield and purity.

Antimicrobial Properties

Multiple studies have evaluated the antimicrobial activity of compounds containing the oxadiazole moiety. The following table summarizes findings related to the antimicrobial effects of similar compounds:

Compound TypeTarget OrganismsActivity Level
OxadiazolesStaphylococcus aureusModerate to High
Escherichia coliModerate
Candida albicansModerate
ThiadiazolinesMycobacterium tuberculosisPromising

Research indicates that compounds with oxadiazole structures exhibit varying degrees of antibacterial and antifungal activities. For example, derivatives similar to our compound have shown significant activity against E. coli and C. albicans .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives have also been documented. Studies suggest that these compounds may inhibit cancer cell proliferation by interfering with specific signaling pathways or by inducing apoptosis in tumor cells. The mechanism often involves the inhibition of enzymes crucial for cancer cell survival .

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Enzyme Inhibition : The compound may bind to active sites or allosteric sites on target enzymes, inhibiting their activity.
  • Signal Transduction Interference : By disrupting signaling pathways, it can alter cellular responses that lead to growth inhibition or cell death.
  • Metal Ion Chelation : Some oxadiazole derivatives can chelate metal ions, affecting various biological processes .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Evaluation : A study assessed a series of oxadiazole derivatives against various bacterial strains and found that certain modifications enhanced their antimicrobial efficacy .
  • Antitumor Activity : Research indicated that specific oxadiazole-containing compounds displayed significant cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including cyclocondensation of precursors (e.g., chlorophenyl oxadiazole and azetidine derivatives). Critical parameters include:

  • Temperature : Room temperature to moderate heating (40–80°C) to avoid decomposition .
  • Reaction Time : 6–24 hours, depending on the reactivity of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
    • Table 1 : Representative Synthesis Conditions
StepReagentsSolventTemp (°C)Time (h)Yield (%)
Oxadiazole formationNH₂OH·HCl, NaHCO₃EtOH801265–75
Azetidine couplingEDCI, DMAPDCMRT2450–60

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., oxadiazole C=O at ~165 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error .
  • X-ray Crystallography (if crystalline): SHELX software for structure refinement .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer :

  • In vitro assays : Test against target enzymes (e.g., kinases, proteases) at 1–10 µM concentrations .
  • Cytotoxicity : MTT assay on cell lines (IC₅₀ determination) .
  • ADME Prediction : Use SwissADME to assess lipophilicity (LogP) and bioavailability .

Advanced Research Questions

Q. How can computational modeling optimize the compound's bioactivity?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina to predict binding affinity with target proteins (e.g., FLAP inhibitor interactions) .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate stability of ligand-receptor complexes .
  • QSAR : Build models using MOE descriptors to guide substituent modifications (e.g., electron-withdrawing groups on chlorophenyl) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Variants : Synthesize analogs (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to isolate substituent effects .
  • Dose-Response Curves : Re-test conflicting compounds under standardized protocols .

Q. What strategies improve synthetic yield and scalability?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 1 h (e.g., 80°C, 300 W) .
  • Flow Chemistry : Continuous flow reactors for oxadiazole formation (improves mixing and heat transfer) .
  • Catalyst Screening : Test Pd/C or Ni catalysts for coupling steps to reduce side products .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Methodological Answer :

  • Core Modifications : Vary the azetidine (e.g., pyrrolidine substitution) and oxadiazole substituents .
  • Functional Group Analysis : Introduce methyl, methoxy, or halogens at meta/para positions .
  • Biological Testing : Prioritize analogs with >70% inhibition in primary screens for secondary assays (e.g., pharmacokinetics) .

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